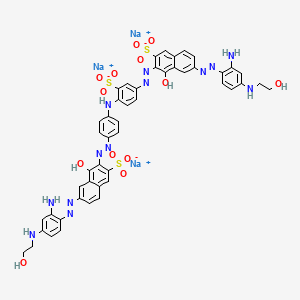
N-(2-chlorophenyl)-4-methoxybenzamide
Übersicht
Beschreibung
“N-(2-chlorophenyl)-4-methoxybenzamide” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that compounds with similar structures, such as “N-(2-chlorophenyl)acetamide” and “N-(2-chlorophenyl)-2-nitrobenzamide”, have been studied12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-chlorophenyl)-4-methoxybenzamide”. However, there are general methods for the synthesis of similar compounds. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate34.Molecular Structure Analysis
The molecular structure of “N-(2-chlorophenyl)-4-methoxybenzamide” is not directly available. However, the crystal structure of a similar compound, “N-(2-chlorophenyl)methoxycarbothioamide”, has been studied56.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(2-chlorophenyl)-4-methoxybenzamide”. However, indole derivatives, which share some structural similarities, have been extensively studied for their diverse chemical reactions7.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chlorophenyl)-4-methoxybenzamide” are not directly available. However, similar compounds have been studied for their thermophysical properties1.Wissenschaftliche Forschungsanwendungen
Dopamine D4 Receptor Research
N-(2-chlorophenyl)-4-methoxybenzamide and its derivatives have been a focal point in research related to dopamine D4 receptors. Studies have utilized these compounds as probes for understanding the dopamine D4 receptor density in biological systems like the rat striatum. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12), a derivative of N-(2-chlorophenyl)-4-methoxybenzamide, has been used as a potent and selective ligand for dopamine D4 receptors (Colabufo et al., 2001). Further studies have investigated the structure-affinity relationships of these derivatives, focusing on modifications to the amide bond and alkyl chain to understand their impact on dopamine D4 receptor affinity (Perrone et al., 2000).
Molecular Structure and Pharmacological Activities
The molecular structure of N-(2-chlorophenyl)-4-methoxybenzamide derivatives has been the subject of various studies, aiming to understand their intermolecular interactions and physicochemical properties. For example, Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, using crystallographic data and DFT calculations to assess the impact of intermolecular interactions on molecular geometry (Karabulut et al., 2014). Similarly, research on the synthesis and pharmacological activities of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives has been conducted to explore their anti-inflammatory activities (Abdulla et al., 2014).
Radiolabeling and PET Imaging
N-(2-chlorophenyl)-4-methoxybenzamide derivatives have also been used in the development of potential positron emission tomography (PET) tracers for dopamine D4 receptors. Studies involving the design, synthesis, and radiolabelabeling of these compounds have aimed to improve their selectivity and enable their use in brain imaging. Lacivita et al. (2010) discussed the creation of ligands related to N-(2-chlorophenyl)-4-methoxybenzamide, focusing on features that would allow for carbon-11 or fluorine-18 labeling, essential for PET imaging. These compounds demonstrated high affinity for D4 receptors and selectivity over other receptors, making them suitable for in vivo evaluation in non-human primates (Lacivita et al., 2010).
Safety And Hazards
The safety data and hazards associated with “N-(2-chlorophenyl)-4-methoxybenzamide” are not directly available. However, safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment101112.
Zukünftige Richtungen
While there is limited information specifically on “N-(2-chlorophenyl)-4-methoxybenzamide”, research on similar compounds suggests potential for further exploration. For instance, indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities1314.
Please note that the information provided is based on the closest available data and may not fully represent the exact properties of “N-(2-chlorophenyl)-4-methoxybenzamide”. Further research and studies would be needed to provide a more accurate and comprehensive analysis.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXKQCDXJOJGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323455 | |
| Record name | N-(2-Chlorophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-methoxybenzamide | |
CAS RN |
7465-92-1 | |
| Record name | NSC404050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chlorophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















